molecular formula C5H4ClIN2 B3094797 5-Chloro-2-iodo-4-methylpyrimidine CAS No. 1260810-52-3

5-Chloro-2-iodo-4-methylpyrimidine

Cat. No.: B3094797
CAS No.: 1260810-52-3
M. Wt: 254.45 g/mol
InChI Key: UOHXISNWDIQRMM-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-4-methylpyrimidine is a heterocyclic organic compound . It has a molecular weight of 254.46 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 2-chloro-4-iodo-5-methylpyridine involves several steps . The raw material, 2-chloro-5-methylpyridine, undergoes 4-nitration reactions, reduction reactions, diazotization reactions, and iodination reactions to obtain 2-chloro-4-iodo-5-methylpyridine .


Molecular Structure Analysis

The molecular formula of this compound is C5H4ClIN2 . The InChI code is 1S/C5H4ClIN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 254.46 . The compound’s InChI code is 1S/C5H4ClIN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 .

Scientific Research Applications

Synthesis of Alkynylpyrimidines

5-Chloro-2-iodo-4-methylpyrimidine serves as a precursor in the synthesis of alkynylpyrimidines, a class of compounds with potential applications in medicinal chemistry and materials science. The palladium-catalyzed coupling reactions with terminal alkynes, facilitated by Pd/C and copper catalysis, allow for the regioselective synthesis of 4- and 5-alkynylpyrimidines. These reactions showcase the versatility of halo pyrimidines in organic synthesis, providing a straightforward route to diversely substituted pyrimidines (M. Pal, Venkateswara Rao Batchu, N. K. Swamy, S. Padakanti, 2006).

Photolysis in Heteroarene Solutions

The compound also plays a role in photochemical reactions. Specifically, its photolysis in solutions of heteroarenes like furan, thiophene, pyrrole, and 1-methylpyrrole, or benzene in acetonitrile, leads to the formation of 5-phenyl- and 5-heteroaryl-pyrimidines. These reactions provide a convenient method for the synthesis of substituted pyrimidines, which are valuable intermediates in the development of pharmaceuticals and agrochemicals (D. W. Allen, David J. Buckland, B. G. Hutley, A. Oades, J. Turner, 1977).

Regioselective Halogenation

This compound undergoes regioselective halogenation, demonstrating the nuanced chemical reactivity of halogenated pyrimidines. The presence of oxidants leads to selective reactions at specific positions on the pyrimidine ring, showcasing the potential for creating a variety of halogenated derivatives. These derivatives are crucial for further chemical transformations and the synthesis of more complex organic molecules (F. Zeuner, H. Niclas, 1989).

Halogen Bonding in Ligand Design

In the realm of biochemistry, halogenated pyrimidines like this compound contribute to the understanding of halogen bonding interactions. Studies involving similar compounds demonstrate the role of iodine in forming halogen bonds with negatively charged centers in biological molecules. This insight is valuable for the design and optimization of ligands targeting enzymes or receptors, contributing to the development of new drugs and therapeutic agents (Junbo He, Haifeng He, Meng Cai, Fengying Zhao, Hong-Xing He, 2020).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 5-Chloro-2-iodo-4-methylpyrimidine are not mentioned in the search results, it’s worth noting that pyrimidine derivatives have been used in the development of protein kinase inhibitors . This suggests potential future research directions in the field of medicinal chemistry.

Properties

IUPAC Name

5-chloro-2-iodo-4-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHXISNWDIQRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857677
Record name 5-Chloro-2-iodo-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260810-52-3
Record name 5-Chloro-2-iodo-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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